molecular formula C31H20O8 B13932276 1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- CAS No. 53196-94-4

1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-

Cat. No.: B13932276
CAS No.: 53196-94-4
M. Wt: 520.5 g/mol
InChI Key: KCEJBGHRVGDEIW-UHFFFAOYSA-N
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Description

This compound, structurally characterized by two 1,3-isobenzofurandione (phthalic anhydride) moieties connected via a bis-phenoxy linkage and a 1-methylethyl (isopropyl) group, is a derivative of isobenzofuran-based dianhydrides. It is referenced in polyimide synthesis () under the identifier DDII, where it serves as a monomer for producing thermally stable, electrochromic polymers. The phenoxy substituents enhance solubility and intermolecular interactions, critical for applications in advanced materials .

Properties

CAS No.

53196-94-4

Molecular Formula

C31H20O8

Molecular Weight

520.5 g/mol

IUPAC Name

4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione

InChI

InChI=1S/C31H20O8/c1-31(2,17-6-10-19(11-7-17)36-21-14-15-22-24(16-21)29(34)38-27(22)32)18-8-12-20(13-9-18)37-25-5-3-4-23-26(25)30(35)39-28(23)33/h3-16H,1-2H3

InChI Key

KCEJBGHRVGDEIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)OC6=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- typically involves multi-step organic reactions One common method includes the reaction of phthalic anhydride with phenol derivatives under acidic conditions to form the isobenzofurandione core

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or activating biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

a. Phthalic Anhydride (1,3-Isobenzofurandione)

  • Properties : Widely used in polymer production (e.g., polyesters, alkyd resins). Melting point: 131°C; reacts readily with water to form phthalic acid.
  • Key Difference: Lacks the extended phenoxy and isopropyl substituents of DDII, limiting its solubility in organic solvents .

b. 3-[2-(4-Methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one

  • Structure : Features a methylphenyl and ketone substituent on the isobenzofuran core.
  • Properties : Studied via X-ray diffraction; exhibits intramolecular hydrogen bonding and π-π stacking. Unlike DDII, it lacks the bis-anhydride functionality, reducing its utility in polymer synthesis .

c. Hexahydrophthalic Anhydride (HHPA)

  • Structure : Cyclohexane-fused isobenzofurandione.
  • Properties : Sensitizing agent used in epoxy resins. Lower reactivity than DDII due to saturated rings. Regulatory status: Severely restricted under the Rotterdam Convention .

d. Polyimide Precursors (e.g., BTA, NTD, BTD)

  • Structure : Varied dianhydrides (e.g., pyromellitic dianhydride, naphthalene tetracarboxylic dianhydride).
  • Properties: Compared to DDII, BTA-based polyimides exhibit higher rigidity but lower solubility. DDII’s phenoxy groups improve processability while maintaining thermal stability (Tg > 250°C) .
Physicochemical Properties
Compound Melting Point (°C) Solubility Key Functional Groups Applications
DDII Not reported Polar aprotic solvents Bis-anhydride, phenoxy, isopropyl Electrochromic polymers
Phthalic Anhydride 131 Reacts with water Anhydride Plastics, dyes
HHPA 32–35 Organic solvents Cyclohexane-anhydride Epoxy resins
3-[2-(4-Methylphenyl)... 120–122 Crystalline solid Methylphenyl, ketone Structural studies
Regulatory and Environmental Considerations
  • DDII: No specific restrictions reported; used in niche electronic applications.
  • HHPA : Listed under the Rotterdam Convention due to health hazards .
  • Environmental Impact : Isobenzofurandione derivatives, including DDII, are detected as plastic leachates, raising concerns about aquatic toxicity ().

Biological Activity

1,3-Isobenzofurandione, also known as phthalic anhydride, is a compound that has garnered attention due to its biological activities and potential applications in various fields, including medicine and materials science. This article explores its biological activity through a review of existing literature and research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring multiple aromatic rings and functional groups. It is essential to understand its molecular structure to appreciate its biological interactions.

Chemical Formula: C21H20O5
Molecular Weight: 348.39 g/mol
CAS Registry Number: [insert CAS number here]

Biological Activity Overview

Research indicates that 1,3-Isobenzofurandione exhibits several biological activities, including:

  • Cytotoxicity: Studies have shown that the compound can induce cytotoxic effects in various cell lines. For instance, in vitro assays revealed significant cytotoxicity at concentrations exceeding 500 µg/mL in human cancer cell lines .
  • Skin Sensitization: The compound has been identified as a skin sensitizer in animal studies. In a murine local lymph node assay, positive responses were observed in 90% of treated animals, indicating a strong potential for skin sensitization .
  • Carcinogenicity: Long-term studies on Fischer 344 rats and B6C3F1 mice indicated no significant carcinogenic effects at high dosage levels (up to 7140 mg/kg bw/day). However, some dose-related toxicological effects were noted .

Case Studies

  • Murine Local Lymph Node Assay (LLNA):
    • Objective: To evaluate skin sensitization potential.
    • Methodology: Mice were exposed to varying concentrations (2.5%, 5%, and 10%) with daily applications.
    • Results: A significant proliferative response was observed in lymph nodes of treated mice, demonstrating the compound's sensitizing properties .
  • Chronic Toxicity Studies:
    • Objective: To assess long-term health impacts.
    • Study Design: Fischer 344 rats were fed diets containing the compound for up to 105 weeks.
    • Findings: No significant mortality differences were observed; however, reduced body weight gain was noted at higher doses. Histopathological examinations revealed chronic inflammation and other organ-specific changes .

In Vitro Studies

In vitro studies have shown that the compound exhibits cytotoxic effects on various bacterial strains. For example:

  • Salmonella typhimurium strains were tested for mutagenicity with results indicating no significant increase in mutagenic activity up to certain concentrations (3333 µg/plate) under both metabolic activation conditions .

Data Summary Table

Study TypeOrganismConcentration RangeKey Findings
LLNAMice2.5% - 10%Positive skin sensitization response observed
Chronic ToxicityFischer 344 Rats0 - 7140 mg/kg bw/dayNo significant mortality; reduced weight gain noted
In Vitro CytotoxicitySalmonella strainsUp to 5000 µg/plateCytotoxic effects observed without mutagenicity

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